molecular formula C15H19N3O7 B014071 Pugnac CAS No. 132489-69-1

Pugnac

Cat. No.: B014071
CAS No.: 132489-69-1
M. Wt: 353.33 g/mol
InChI Key: PBLNJFVQMUMOJY-JIJAQUFFSA-N
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Mechanism of Action

Target of Action

Pugnac, also known as O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate, primarily targets two enzymes: O-GlcNAcase (OGA) and β-hexosaminidase A and B . OGA is responsible for cleaving O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of cytoplasmic, nuclear, and mitochondrial proteins . β-hexosaminidases A and B are involved in the removal of the terminal N-acetyl-D-hexosamine residue from globoside, forming globotriaosylceramide .

Mode of Action

This compound acts as a potent inhibitor of OGA and β-hexosaminidases A and B . It inhibits the removal of GlcNAc from glycosylated proteins . .

Biochemical Pathways

This compound affects several biochemical pathways. It impacts the O-GlcNAcylation process, a reversible post-translational protein modification involved in regulation of gene expression, proteasomal degradation, cell cycle, and signaling . This compound also inhibits the lysosomal degradation pathway of glycosphingolipids . Furthermore, it has been suggested that this compound may affect the endoplasmic reticulum-associated degradation (ERAD) of misfolded newly synthesized N-glycoproteins and the mature N-glycoproteins turnover pathway .

Pharmacokinetics

It’s known that this compound is a potent inhibitor of oga and β-hexosaminidases a and b, suggesting it has sufficient bioavailability to reach its targets .

Result of Action

The primary result of this compound’s action is an increase in global levels of O-GlcNAc . This can lead to a variety of effects, including insulin resistance . This compound has also been shown to have protective effects on post-traumatic cardiac function . Moreover, it’s been found that this compound treatment leads to an unusual accumulation of free oligosaccharides in cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the use of this compound could mimic a lysosomal storage disorder, a condition characterized by the accumulation of storage material as free oligosaccharides in lysosomes .

Biochemical Analysis

Biochemical Properties

Pugnac plays a crucial role in biochemical reactions by inhibiting O-GlcNAcase, an enzyme responsible for the cleavage of O-GlcNAc from glycosylated proteins . This inhibition leads to an increase in global levels of O-GlcNAc, affecting various cellular processes. This compound also inhibits lysosomal β-hexosaminidases A and B, which are involved in the degradation of glycosphingolipids . The inhibition of these enzymes by this compound results in the accumulation of glycosphingolipids, mimicking lysosomal storage disorders .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By increasing the levels of O-GlcNAc, this compound influences cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to cause insulin resistance and has protective effects on post-traumatic cardiac function . Additionally, this compound treatment leads to the accumulation of free oligosaccharides in cells, which can impact cellular function and mimic lysosomal storage disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of O-GlcNAcase, inhibiting the enzyme’s activity . This inhibition prevents the removal of O-GlcNAc from glycosylated proteins, leading to an increase in O-GlcNAc levels. This compound also inhibits lysosomal β-hexosaminidases A and B, which are involved in the degradation of glycosphingolipids . The inhibition of these enzymes results in the accumulation of glycosphingolipids and free oligosaccharides, affecting cellular function and mimicking lysosomal storage disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable and can inhibit O-GlcNAcase and lysosomal β-hexosaminidases for extended periods . Long-term treatment with this compound can lead to the accumulation of free oligosaccharides and glycosphingolipids, impacting cellular function . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal effects of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits O-GlcNAcase and increases O-GlcNAc levels . At high doses, this compound can cause toxic effects, including the accumulation of glycosphingolipids and free oligosaccharides . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental studies to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of O-GlcNAcase and lysosomal β-hexosaminidases . By inhibiting these enzymes, this compound affects the metabolism of glycosphingolipids and free oligosaccharides, leading to their accumulation in cells . This accumulation can impact metabolic flux and metabolite levels, mimicking lysosomal storage disorders and affecting cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . This compound’s inhibition of O-GlcNAcase and lysosomal β-hexosaminidases affects its distribution and accumulation within cells, leading to changes in cellular function and metabolism .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, nucleus, and mitochondria, where it inhibits O-GlcNAcase . This localization is crucial for its activity, as it allows this compound to interact with glycosylated proteins and inhibit their de-glycosylation. Additionally, this compound’s inhibition of lysosomal β-hexosaminidases affects its localization within lysosomes, leading to the accumulation of glycosphingolipids and free oligosaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24,25-dihydroxyvitamin D3 typically involves the hydroxylation of 25-hydroxyvitamin D3. This process is catalyzed by the enzyme CYP24A1, which introduces a hydroxyl group at the 24th carbon position . The reaction conditions usually involve maintaining a controlled environment to ensure the enzyme’s activity and stability.

Industrial Production Methods: Industrial production of 24,25-dihydroxyvitamin D3 often employs biotechnological methods, utilizing genetically engineered microorganisms that express the CYP24A1 enzyme. This approach allows for the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: 24,25-Dihydroxyvitamin D3 undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other metabolites.

    Hydroxylation: Additional hydroxyl groups can be introduced at different positions.

    Substitution: Functional groups can be substituted to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Hydroxylating Agents: Enzymes like CYP24A1.

    Substituting Agents: Various organic reagents depending on the desired substitution.

Major Products:

Scientific Research Applications

24,25-Dihydroxyvitamin D3 has several applications in scientific research:

Comparison with Similar Compounds

    1,25-Dihydroxyvitamin D3: The most active form of vitamin D3, crucial for calcium absorption and bone health.

    25-Hydroxyvitamin D3: A precursor to both 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3.

Uniqueness: 24,25-Dihydroxyvitamin D3 is unique in its specific role in bone integrity and healing. Unlike 1,25-dihydroxyvitamin D3, which is primarily involved in calcium absorption, 24,25-dihydroxyvitamin D3 is essential for normal bone development and fracture healing .

Properties

IUPAC Name

[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10-,11-,12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNJFVQMUMOJY-JIJAQUFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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